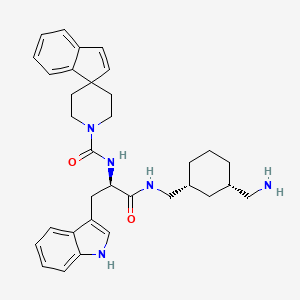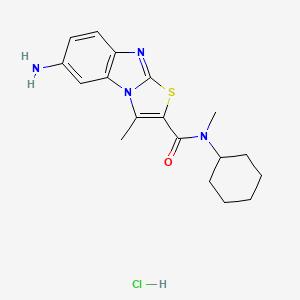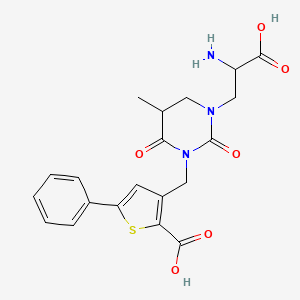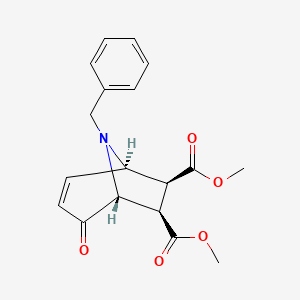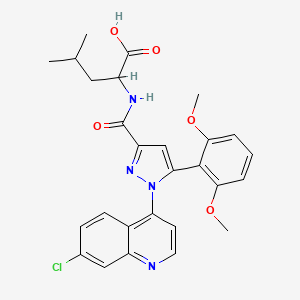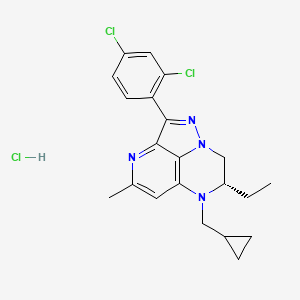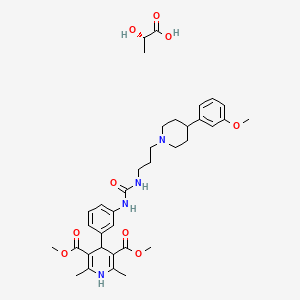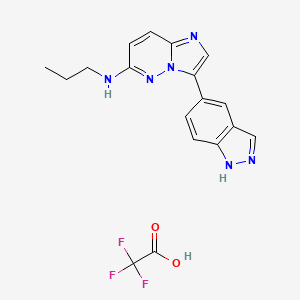
CHR 6494 trifluoroacetate
説明
CHR 6494 trifluoroacetate is a potent and selective haspin kinase inhibitor with an IC50 value of 2 nM . It is selective over 27 other protein kinases including Aurora B kinase . It induces cell cycle arrest at G2/M, inhibits cell proliferation, and promotes apoptosis in multiple cancer cell lines .
Molecular Structure Analysis
The molecular formula of CHR 6494 trifluoroacetate is C16H16N6.CF3CO2H . The molecular weight is 406.36 .Chemical Reactions Analysis
CHR 6494 trifluoroacetate is a potent inhibitor of haspin, blocking H3T3ph phosphorylation . It causes cell cycle arrest in G2/M and subsequent apoptosis . It also causes an abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .Physical And Chemical Properties Analysis
The molecular weight of CHR 6494 trifluoroacetate is 406.36 . It is soluble to 100 mM in DMSO . It should be stored at +4°C .科学的研究の応用
CHR 6494 Trifluoroacetate: Scientific Research Applications
Cancer Research Targeting Haspin Kinase: CHR 6494 trifluoroacetate is a potent inhibitor of Haspin kinase, which plays a crucial role in cell cycle regulation. By blocking H3T3ph phosphorylation, it causes cell cycle arrest in G2/M phase, leading to apoptosis in cancer cells. This makes it a valuable tool for studying cancer progression and potential therapeutic interventions .
Cell Cycle Analysis: Researchers utilize CHR 6494 trifluoroacetate to study the mechanisms of cell cycle control. Its ability to induce G2/M arrest allows for detailed analysis of cell cycle transitions and the identification of critical regulatory checkpoints .
Apoptosis Induction: The compound’s pro-apoptotic effects are leveraged in research to understand the pathways leading to programmed cell death, which is a significant area of study in cancer biology .
Centrosome Duplication Studies: CHR 6494 trifluoroacetate has been observed to cause abnormal duplication of centrosomes, leading to mitotic catastrophe in cancer cells. This application is crucial for understanding the role of centrosomes in cell division and its implications in tumorigenesis .
Kinase Selectivity Profiling: Due to its selectivity over 27 other protein kinases, including Aurora B kinase, CHR 6494 trifluoroacetate serves as a model compound for kinase selectivity profiling, aiding in the development of targeted therapies .
Anti-Proliferative Studies: The compound’s ability to inhibit cell proliferation is used to explore anti-proliferative strategies against various cancer cell lines, contributing to the development of novel anticancer agents .
作用機序
Target of Action
CHR 6494 trifluoroacetate is a potent and selective inhibitor of Haspin kinase . Haspin kinase plays a crucial role in cell division, particularly in the process of mitosis .
Mode of Action
CHR 6494 trifluoroacetate interacts with Haspin kinase, blocking its ability to phosphorylate H3T3ph . This interaction results in a disruption of the normal cell cycle, specifically at the G2/M phase .
Biochemical Pathways
The primary biochemical pathway affected by CHR 6494 trifluoroacetate is the cell cycle, particularly the transition from the G2 phase to the M phase . By inhibiting Haspin kinase, CHR 6494 trifluoroacetate disrupts the normal progression of the cell cycle, leading to downstream effects such as inhibited cell proliferation .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The inhibition of Haspin kinase by CHR 6494 trifluoroacetate leads to cell cycle arrest at the G2/M phase . This results in inhibited cell proliferation and promotes apoptosis in multiple cancer cell lines . Additionally, it causes an abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .
Safety and Hazards
特性
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWYDZNXJQESDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





